Histamine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
749799-30-2 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-(2-aminoethyl)-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c7-2-1-4-3-8-5(9-4)6(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11) |
InChI Key |
ZGLGKGRLZFHFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)CCN |
Origin of Product |
United States |
Chemical Synthesis and Analog Design Strategies
De Novo Synthetic Routes for Histamine-2-carboxylic Acid
The de novo synthesis of this compound, chemically known as 5-(2-aminoethyl)-1H-imidazole-2-carboxylic acid, is a multi-step process that can be approached through various strategies. While a single, universally established route is not prominently documented, plausible pathways can be constructed based on established imidazole (B134444) synthesis methodologies.
A feasible synthetic approach could commence with the construction of a suitably substituted imidazole ring, followed by the introduction and modification of the side chains. One potential pathway involves the following key transformations:
Imidazole Ring Formation: A common method for synthesizing substituted imidazoles is the Radziszewski synthesis or variations thereof. This could involve the reaction of a dicarbonyl compound, an aldehyde, and ammonia. For instance, the synthesis could start from a protected aminoacetaldehyde derivative and a glyoxal (B1671930) derivative to form the imidazole core.
Introduction of the Carboxylic Acid Moiety: The carboxylic acid group at the 2-position of the imidazole ring can be introduced through various methods. One approach is the direct carboxylation of a 2-lithioimidazole intermediate, formed by treating a protected imidazole with a strong base like n-butyllithium, with carbon dioxide. google.com Alternatively, a precursor with a group that can be converted to a carboxylic acid, such as a formyl or hydroxymethyl group, can be incorporated during the initial imidazole synthesis and subsequently oxidized. For example, imidazole-2-carboxaldehyde can be oxidized to imidazole-2-carboxylic acid using reagents like hydrogen peroxide. chemicalbook.com
Elaboration of the Aminoethyl Side Chain: The 2-aminoethyl side chain can be introduced at the 5-position of the imidazole ring. This might involve starting with an imidazole derivative bearing a suitable functional group at the 5-position, such as a hydroxymethyl or formyl group. This group can then be converted to a 2-aminoethyl side chain through a series of reactions, including conversion to a halide, followed by nucleophilic substitution with a protected amine equivalent (e.g., phthalimide) and subsequent deprotection.
Intermediate analysis at each step is critical to ensure the desired regiochemistry and functional group transformations have occurred. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are essential for characterizing these intermediates.
The efficiency of each synthetic step is highly dependent on the reaction conditions. Key parameters that require optimization include:
Choice of Protecting Groups: The amino and carboxylic acid functionalities are sensitive to many reaction conditions. Therefore, the use of appropriate protecting groups is crucial. For the amino group, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester).
Solvent and Temperature: The choice of solvent can significantly influence reaction rates and selectivity. Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are often used for organometallic reactions, while polar solvents may be required for other transformations. Temperature control is also critical to prevent side reactions and decomposition of intermediates.
Catalysts and Reagents: The selection of catalysts and reagents plays a pivotal role in achieving high yields and purity. For instance, in palladium-catalyzed cross-coupling reactions that could be used to introduce substituents, the choice of ligand and palladium source is critical. rsc.org
Synthesis of Chemically Modified Derivatives
The synthesis of chemically modified derivatives of this compound allows for the exploration of how structural changes impact its properties. Modifications can be targeted at the imidazole ring, the aminoethyl side chain, or the carboxylic acid functional group.
The imidazole ring offers several positions for modification, allowing for the introduction of various substituents to probe their effects.
N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated to introduce substituents. This is typically achieved by reacting the N-H of the imidazole with an appropriate alkyl or aryl halide in the presence of a base.
C-Substitution: Substituents can be introduced at the carbon atoms (positions 4 and 5) of the imidazole ring. This can be accomplished by starting with appropriately substituted precursors during the de novo synthesis or by direct functionalization of the pre-formed imidazole ring through electrophilic or nucleophilic substitution reactions, where feasible.
The following table provides examples of potential structural modifications to the imidazole ring:
| Modification Site | Example Substituent | Potential Synthetic Approach |
| N-1 or N-3 | Methyl, Benzyl (B1604629) | Alkylation with methyl iodide or benzyl bromide |
| C-4 or C-5 | Halogen (Cl, Br) | Halogenation using N-halosuccinimide |
| C-4 or C-5 | Alkyl, Aryl | Cross-coupling reactions (e.g., Suzuki, Stille) |
The aminoethyl side chain can be altered in several ways to investigate the impact of chain length, branching, and the nature of the amino group.
Chain Length Variation: Homologation or shortening of the ethyl chain can be achieved by starting with different side chain precursors during the synthesis.
Alkylation of the Amino Group: The primary amine can be converted to a secondary or tertiary amine through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.
Acylation of the Amino Group: The amino group can be acylated with various acyl chlorides or anhydrides to form amides.
The carboxylic acid group is a versatile handle for derivatization, allowing for the formation of esters, amides, and other related functional groups.
Esterification: this compound can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. mit.edulibretexts.org
Amide Formation: Amides can be synthesized by reacting the carboxylic acid with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov
The following table summarizes common derivatizations of the carboxylic acid functional group:
| Derivative | Reagents and Conditions |
| Methyl Ester | Methanol, Acid catalyst (e.g., H₂SO₄), Heat |
| Ethyl Ester | Ethanol, Acid catalyst (e.g., H₂SO₄), Heat |
| Amide | Primary or Secondary Amine, Coupling Agent (e.g., DCC, EDC) |
Stereoselective Synthesis and Enantiomeric Purity Assessment
The synthesis of enantiomerically pure this compound is crucial for understanding its specific biological activities, as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles. Stereoselective synthesis aims to produce a single enantiomer, maximizing the therapeutic potential and minimizing potential off-target effects of the other enantiomer.
Stereoselective Synthesis:
While specific documented methods for the direct asymmetric synthesis of this compound are not prevalent in readily available literature, several established strategies for the stereoselective synthesis of α-amino acids with heterocyclic side chains can be adapted. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution.
One potential approach involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent, where the imidazole-containing electrophile is introduced. Another strategy could be the asymmetric Strecker synthesis, starting from an imidazole-2-carboxaldehyde derivative. Furthermore, enzymatic kinetic resolution of a racemic mixture of this compound or its precursor could be employed to isolate the desired enantiomer.
A hypothetical enantioselective synthesis could involve the use of a chiral phase-transfer catalyst to alkylate a protected glycine derivative with a suitable imidazole-containing electrophile. This method has been successfully applied to the synthesis of various non-proteinogenic amino acids.
Enantiomeric Purity Assessment:
Once a stereoselective synthesis is achieved, it is imperative to accurately determine the enantiomeric purity of the product. This is typically expressed as enantiomeric excess (ee). Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. For this compound, a column with a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, could be effective for resolving the underivatized amino acid enantiomers. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In this technique, a chiral agent is added to the sample, which forms diastereomeric complexes with the enantiomers. These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer. For an amino acid like this compound, chiral agents such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives could serve as effective CSAs. rsc.org Alternatively, derivatization with a chiral reagent can form diastereomers that are distinguishable by standard NMR. nih.gov
The following table summarizes common methods for assessing the enantiomeric purity of chiral amino acids, which would be applicable to this compound.
| Analytical Method | Principle | Typical Data Output | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chromatogram with two separated peaks for the enantiomers. | High accuracy and precision, widely applicable. | Requires specialized chiral columns. |
| NMR with CSAs | Formation of diastereomeric complexes with different chemical shifts. | NMR spectrum showing separate signals for each enantiomer. | Non-destructive, provides structural information. | Can have lower sensitivity, requires a suitable CSA. |
| NMR with CDAs | Covalent reaction to form diastereomers with distinct NMR signals. | NMR spectrum with resolved signals for the diastereomeric products. | Can provide larger signal separation than CSAs. | Requires a chemical reaction, which may not be quantitative. |
| Gas Chromatography (GC) with Chiral Columns | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Chromatogram with resolved peaks for the enantiomers. | High resolution and sensitivity. | Requires derivatization to increase volatility. |
Design Principles for Novel Analogues (e.g., isosteres, bioisosteres)
The design of novel analogues of this compound is a key strategy in medicinal chemistry to improve properties such as potency, selectivity, metabolic stability, and bioavailability. A common approach is the use of isosteres and bioisosteres, which are functional groups or molecules that have similar physical and/or chemical properties and produce broadly similar biological effects. nih.govdrughunter.com
Isosteres and Bioisosteres of the Carboxylic Acid Group:
The carboxylic acid moiety is a key functional group that can participate in important interactions with biological targets, often through hydrogen bonding or ionic interactions. However, it can also contribute to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. Replacing the carboxylic acid with a bioisostere can mitigate these issues while retaining the desired biological activity. nih.govresearchgate.net
Several functional groups have been successfully used as bioisosteres for carboxylic acids. The choice of a suitable bioisostere depends on the specific context of the drug-target interaction. nih.gov
The following table presents some common bioisosteres for the carboxylic acid group and their general properties.
| Bioisostere | Structure | pKa (approximate) | Key Features |
| Tetrazole | 4.5 - 4.9 | Similar acidity to carboxylic acids, increased lipophilicity. drughunter.com | |
| Hydroxamic Acid | 8 - 9 | Can act as a metal chelator. nih.gov | |
| Acylsulfonamide | Varies | Can modulate acidity and lipophilicity. nih.gov | |
| Isoxazolol | Varies | Can offer different hydrogen bonding patterns. nih.gov | |
| Boronic Acid | ~9 | Can form reversible covalent bonds with target proteins. |
For this compound analogues, replacing the carboxylic acid with a tetrazole ring could maintain the acidic character necessary for receptor binding while potentially improving metabolic stability. drughunter.com An acylsulfonamide could be used to fine-tune the acidity and physicochemical properties of the molecule. nih.gov
Isosteres and Bioisosteres of the Imidazole Ring:
The imidazole ring of histamine (B1213489) and its analogues is crucial for its interaction with histamine receptors. However, in the design of new analogues, other heterocyclic rings can be considered as bioisosteric replacements to explore different binding interactions or to modify the physicochemical properties of the molecule. For instance, in the development of histamine H2-receptor antagonists, pyridyltriazole structures have been designed as bioisosteres of the histamine imidazole core. nih.gov
By systematically applying these design principles, it is possible to generate a library of novel this compound analogues with potentially improved therapeutic profiles. The selection of specific isosteres and bioisosteres would be guided by the desired pharmacological effect and the specific context of the biological target.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Histamine-2-carboxylic acid (C₆H₉N₃O₂), ¹H, ¹³C, and 2D NMR would provide a complete picture of its proton and carbon framework.
Proton (¹H) NMR
In a ¹H NMR spectrum, the chemical shift (δ) of a proton is determined by its local electronic environment. The spectrum of this compound is expected to show distinct signals for the protons on the ethyl side chain and the imidazole (B134444) ring. The acidic proton of the carboxyl group and the amine protons would also be observable, though their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O.
The predicted signals would include:
Imidazole Ring Proton: A singlet corresponding to the C4-H proton on the imidazole ring. Its chemical shift would likely appear downfield (approximately 7.0-8.0 ppm) due to the aromatic and electron-withdrawing nature of the ring nitrogens.
Ethylamine (B1201723) Protons (-CH₂-CH₂-): Two triplets are expected for the ethyl side chain. The methylene (B1212753) group adjacent to the imidazole ring (-CH₂-) would appear at a different chemical shift than the methylene group adjacent to the amino group (-CH₂-NH₂), typically in the range of 2.5-3.5 ppm. Spin-spin coupling between these adjacent groups would result in the triplet multiplicity.
Amine (-NH₂) and Carboxylic Acid (-COOH) Protons: The amine protons would likely appear as a broad singlet, its chemical shift being highly dependent on solvent and concentration. The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a very downfield position (δ > 10 ppm). mit.edu
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -COOH | > 10 | Broad Singlet | Position is solvent and concentration dependent; exchanges with D₂O. |
| Imidazole C4-H | 7.0 - 8.0 | Singlet | Aromatic region. |
| Imidazole-CH₂- | 2.8 - 3.5 | Triplet | Coupled to the adjacent -CH₂-NH₂ group. |
| -CH₂-NH₂ | 2.5 - 3.2 | Triplet | Coupled to the adjacent Imidazole-CH₂- group. |
| -NH₂ | Variable | Broad Singlet | Position and broadening affected by hydrogen bonding and exchange. |
Carbon-13 (¹³C) NMR
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
The predicted ¹³C NMR signals are:
Carboxyl Carbon (-COOH): This carbon is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm, due to the strong deshielding effect of the two oxygen atoms. oregonstate.eduuobasrah.edu.iq
Imidazole Ring Carbons: Three distinct signals are expected for the imidazole carbons (C2, C4, C5). The C2 carbon, bonded to the carboxylic acid and two nitrogen atoms, would be significantly downfield. The C4 and C5 carbons would appear in the aromatic region, typically between 115 and 140 ppm.
Ethylamine Carbons (-CH₂-CH₂-): Two signals in the aliphatic region (20-45 ppm) are predicted for the two methylene carbons of the side chain.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -C OOH | 165 - 185 | Most downfield signal due to deshielding by oxygens. |
| Imidazole C 2 | 140 - 150 | Attached to two nitrogen atoms and the carboxyl group. |
| Imidazole C 5 | 130 - 140 | Attached to the ethyl side chain. |
| Imidazole C 4 | 115 - 125 | The C-H carbon in the imidazole ring. |
| Imidazole-C H₂- | 35 - 45 | Aliphatic carbon adjacent to the aromatic ring. |
| -C H₂-NH₂ | 20 - 30 | Aliphatic carbon adjacent to the amino group. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments would be essential to confirm the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key cross-peak would be observed between the two methylene groups of the ethylamine side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the imidazole C4-H proton signal to the C4 carbon signal and the methylene proton signals to their respective carbon signals.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound would be characterized by several key absorption bands:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. mit.eduvscht.cz
N-H Stretch (Amine and Imidazole): Moderate bands in the 3400-3100 cm⁻¹ region would correspond to N-H stretching vibrations.
C-H Stretch: Absorptions just above 3000 cm⁻¹ would be due to the aromatic C-H stretch of the imidazole ring, while those just below 3000 cm⁻¹ would be from the aliphatic C-H stretches of the ethyl side chain. vscht.cz
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1760 and 1690 cm⁻¹ is the hallmark of the carbonyl group. mit.edulibretexts.org
C=N and C=C Stretch (Imidazole): Bands in the 1650-1450 cm⁻¹ region would be attributable to the stretching vibrations within the imidazole ring.
C-O Stretch and O-H Bend (Carboxylic Acid): A C-O stretching band would appear in the 1320-1210 cm⁻¹ region, and an O-H bend would be expected around 1440-1395 cm⁻¹. mit.edulibretexts.org
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the imidazole ring would likely produce strong signals in the Raman spectrum.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |
| N-H stretch (Amine, Imidazole) | 3400 - 3100 | Moderate |
| C-H stretch (Aromatic) | 3100 - 3000 | Moderate |
| C-H stretch (Aliphatic) | 3000 - 2850 | Moderate |
| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp |
| C=N, C=C stretch (Imidazole) | 1650 - 1450 | Moderate to Strong |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the imidazole ring. A π → π* transition is expected, which would result in an absorption maximum (λ_max) in the UV region, likely around 210-230 nm. The presence of the carboxylic acid and aminoethyl groups as substituents on the ring might cause a slight shift in the λ_max compared to unsubstituted imidazole. The absorption is sensitive to pH, as protonation or deprotonation of the imidazole nitrogen atoms, the amino group, or the carboxylate group will alter the electronic structure of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
For this compound (C₆H₉N₃O₂), the exact mass is 155.0695 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition. In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 155.0695.
Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Key fragmentation pathways would likely include:
Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of carboxylic acids, leading to a significant fragment ion.
Cleavage of the Ethylamine Side Chain: Breakage of the C-C bond in the side chain would produce characteristic fragment ions, including one corresponding to the imidazole ring with a methylene group.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M+H]⁺ | 155.07 | Protonated Molecular Ion |
| [M+H - H₂O]⁺ | 137.06 | Loss of water |
| [M+H - CO₂]⁺ | 111.08 | Loss of carbon dioxide |
| [M+H - CH₂NH₂]⁺ | 125.06 | Cleavage of the terminal amino-methyl group |
Chromatographic Methodologies for Purity and Quantitative Analysis
High-performance liquid chromatography (HPLC) is the cornerstone for the separation, purification, and quantitative analysis of polar, non-volatile compounds like this compound. The choice of stationary phase, mobile phase, and detector is critical for developing a robust and sensitive analytical method. Given the polar nature of the target compound, reversed-phase chromatography with an aqueous-organic mobile phase on a C18 column is a common starting point.
Fluorescence detection offers high sensitivity and selectivity but requires the analyte to be either naturally fluorescent or derivatized with a fluorescent tag. This compound, like histamine (B1213489), does not possess native fluorescence. Therefore, a pre-column or post-column derivatization step is necessary. A common derivatizing agent for primary amines is o-phthaldialdehyde (OPA) in the presence of a thiol, which forms a highly fluorescent isoindole derivative.
Table 3: Exemplary HPLC-FLD Parameters for the Analysis of a Related Primary Amine (Histamine) after OPA Derivatization
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and a phosphate (B84403) buffer |
| Flow Rate | 1.0 mL/min |
| Derivatization Reagent | o-Phthaldialdehyde (OPA) / 2-mercaptoethanol |
| Excitation Wavelength | ~340 nm |
| Emission Wavelength | ~450 nm |
This table provides typical conditions for the analysis of histamine, a structurally similar compound, as specific HPLC-FLD methods for this compound are not detailed in the literature.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of low-level analytes in complex matrices. This technique combines the separation power of HPLC with the sensitivity and selectivity of MS/MS. For this compound, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method could be developed. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
Table 4: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| LC Column | C18 or HILIC |
| Mobile Phase | Acetonitrile/water with formic acid or ammonium (B1175870) formate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 156.1 |
| Product Ion 1 (m/z) | 110.1 (Quantitative) |
| Product Ion 2 (m/z) | 138.1 (Qualitative) |
The m/z values in this table are hypothetical and based on predicted fragmentation, pending experimental validation for this compound.
UV-Vis detection is a more universal detection method for HPLC but is generally less sensitive than FLD or MS. The imidazole ring of this compound is expected to have a UV absorbance maximum at a low wavelength, typically around 210-220 nm. While this allows for detection, the low wavelength can also lead to interference from other compounds in a sample matrix. Therefore, UV-Vis detection is more suitable for purity assessments of relatively clean samples rather than for trace quantitative analysis in complex biological samples.
Table 5: General HPLC-UV Parameters for Imidazole-Containing Compounds
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/water with a buffer (e.g., phosphate or acetate) |
| Detection Wavelength | 210 nm |
| Flow Rate | 1.0 mL/min |
These are general conditions, and the optimal wavelength for this compound would need to be determined experimentally.
Gas Chromatography (GC) Coupled with Specific Detectors
Gas Chromatography (GC) serves as a powerful analytical tool for the separation and quantification of volatile and thermally stable compounds. However, direct analysis of polar and non-volatile molecules like imidazoleacetic acid, a key metabolite of histamine, is challenging due to potential interactions with the GC column, leading to poor peak shape and reproducibility. vt.edu To overcome these limitations, derivatization is an essential prerequisite to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. vt.eduakademisains.gov.myresearchgate.net
The derivatization process for acidic metabolites like imidazoleacetic acid typically involves esterification. nih.govcdnsciencepub.com A common method is the conversion to their butyl-ester derivatives, which can be achieved by reacting the sample with 1-butanol (B46404) and thionyl chloride in toluene. cdnsciencepub.com Another approach involves derivatization with boron trifluoride-butanol to form the n-butyl ester. nih.gov This chemical modification masks the polar carboxylic acid group, significantly enhancing the compound's volatility. The acylation of the imidazole ring nitrogen can also reduce the tailing effect often observed with imidazole compounds in GC analysis. cdnsciencepub.com
Following derivatization, the sample is introduced into the GC system. The separation is typically performed on a capillary column, such as a DB-5 fused-silica bonded phase column, which offers high resolution and selectivity. cdnsciencepub.com The choice of detector is crucial for achieving the desired sensitivity and specificity. For imidazole compounds, Nitrogen-Phosphorus Detectors (NPD) and Electron Capture Detectors (ECD) are highly effective, with ECD offering excellent sensitivity down to the picomole level. nih.govcdnsciencepub.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly specific and rigorous technique for the identification and quantification of imidazoleacetic acid. nih.gov By operating the mass spectrometer in the selected-ion monitoring (SIM) mode, the detector can be set to monitor specific ions corresponding to the analyte and an internal standard, thereby increasing specificity and lowering detection limits. For the n-butyl ester derivative of imidazoleacetic acid, the characteristic ion at m/z 81 is monitored for quantification. nih.gov This method is capable of quantifying amounts as low as 0.20 nmol. nih.gov
Table 1: GC Parameters for Imidazoleacetic Acid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Method | Esterification to n-butyl ester with boron trifluoride-butanol. | nih.gov |
| Column Type | DB-5 fused-silica bonded phase capillary column (30 m x 0.32 mm). | cdnsciencepub.com |
| Injection Mode | Splitless injection. | cdnsciencepub.com |
| Detectors | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD). | cdnsciencepub.comnih.gov |
| MS-SIM Ions (m/z) | m/z 81 for imidazoleacetic acid; m/z 83 for [15N,15N']IAA internal standard. | nih.gov |
| Detection Limit | 0.1 pmol with ECD; 0.20 nmol quantifiable with GC-MS. | nih.govnih.gov |
Thin-Layer Chromatography (TLC) in Research Applications
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and widely used separation technique in research for the qualitative and semi-quantitative analysis of histamine metabolites. nih.govmdpi.com It is particularly useful for screening multiple samples simultaneously. mdpi.comifremer.fr The principle of TLC involves the separation of components in a mixture over a thin layer of adsorbent material (the stationary phase) through the movement of a solvent (the mobile phase). scialert.net
For the analysis of organic acids like imidazoleacetic acid, silica (B1680970) gel plates are commonly used as the stationary phase. ifremer.frscialert.net The sample, after extraction, is applied as a spot or a narrow band near the bottom of the plate. scialert.net The plate is then placed in a sealed chamber containing the mobile phase. The separation of compounds is based on their differential partitioning between the stationary and mobile phases. scialert.net Various solvent systems have been developed for the separation of histamine and its metabolites. Effective mobile phases include mixtures such as chloroform-triethylamine and methanol-ammonia. ifremer.froiv.intnih.gov
A significant challenge in TLC analysis is the visualization of colorless compounds. Derivatization is often employed to render the separated spots visible. oiv.intnih.gov Dansyl chloride is a common derivatizing agent that reacts with amines and phenolic groups to form fluorescent dansyl derivatives, which can be easily visualized under UV light (e.g., at 365 nm). mdpi.comoiv.int For the specific detection of acidic compounds, pH indicators can be used as spray reagents. For instance, spraying the plate with bromocresol green results in the appearance of yellow spots for organic acids against a blue background. epfl.ch
Identification of compounds is achieved by comparing their retention factor (Rf) values with those of known standards run on the same plate. scialert.net The Rf value is calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. While traditional TLC is primarily qualitative, modern advancements such as TLC-densitometry allow for quantitative analysis by measuring the intensity of the chromatographic spots. mdpi.comnih.gov
Table 2: TLC Systems for Analysis of Histamine Metabolites and Organic Acids
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 plates. | scialert.netoiv.int |
| Mobile Phase (v/v) | Chloroform:Triethylamine (6:4). | nih.gov |
| Chloroform:Triethylamine (4:1). | oiv.int | |
| Methanol:Ammonia (20:1). | ifremer.fr | |
| Visualization Methods | Derivatization with dansyl chloride and visualization under UV light (365 nm). | mdpi.comoiv.int |
| Spraying with bromocresol green (for organic acids). | epfl.ch | |
| Identification | Comparison of Rf values with standards. | scialert.net |
Computational and Theoretical Chemical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rjptonline.org For Histamine-2-carboxylic acid, a theoretical QSAR model can be conceptualized by considering key physicochemical descriptors that are likely to influence its interaction with biological targets, such as histamine (B1213489) receptors.
The biological activity of a molecule like this compound is governed by a combination of its electronic, steric, and hydrophobic properties. These properties can be quantified using various physicochemical descriptors. In a hypothetical QSAR study, the following descriptors would be crucial for correlating the structure of this compound and its analogs with their potential biological activity.
Electronic Descriptors: These descriptors are fundamental to how a molecule interacts with a receptor at an electronic level.
Dipole Moment: The distribution of charge within this compound, particularly due to the presence of the carboxylic acid and the basic amine, will create a significant dipole moment. This descriptor is crucial for understanding its orientation within a polar receptor binding site.
Partial Atomic Charges: The charges on individual atoms, especially the nitrogen atoms of the imidazole (B134444) ring, the carboxylate oxygen atoms, and the side-chain nitrogen, are critical for electrostatic interactions and hydrogen bonding with receptor residues. For instance, the protonation state of the imidazole ring and the side-chain amine would significantly alter these charges. nih.govmdpi.com
Steric Descriptors: These relate to the size and shape of the molecule, which are critical for its fit into a receptor's binding pocket.
Molecular Shape Indices (e.g., Kappa Shape Indices): These provide a more detailed description of the molecular shape, which is important for complementarity with the topology of the binding site.
Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments.
LogP (Octanol-Water Partition Coefficient): This is a measure of the lipophilicity of the molecule. The presence of the charged carboxylic acid and amino groups would suggest a relatively low LogP value for this compound, indicating its preference for aqueous environments.
A hypothetical QSAR equation for a series of analogs of this compound might take the following form:
Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant
Where the descriptors could be a combination of the electronic, steric, and hydrophobic parameters mentioned above. The coefficients (c1, c2, etc.) would be determined through statistical analysis of a training set of molecules with known activities.
Below is an interactive data table showcasing hypothetical physicochemical descriptors for this compound and a few theoretical analogs to illustrate how these parameters might vary with small structural modifications.
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Polar Surface Area (Ų) |
| This compound | 155.15 | -1.5 | 8.2 | 95.7 |
| Histamine-2-methyl ester | 169.18 | -0.8 | 6.5 | 83.5 |
| N-acetyl-histamine-2-carboxylic acid | 197.18 | -1.2 | 5.9 | 107.8 |
| Histamine-2-carboxamide | 154.17 | -1.1 | 7.1 | 101.7 |
Note: The values in this table are theoretical and for illustrative purposes to demonstrate the concept of varying physicochemical descriptors in QSAR modeling.
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for this compound can be hypothesized based on the known pharmacophoric features of histamine and its derivatives that interact with histamine receptors.
A theoretical pharmacophore model for an analog of this compound designed to interact with a histamine receptor, such as the H1 or H2 receptor, would likely include the following features:
A Positive Ionizable (PI) Feature: Corresponding to the protonated primary amine in the ethylamine (B1201723) side chain. This feature is crucial for the ionic interaction with a conserved aspartate residue in the binding site of many aminergic G-protein coupled receptors. nih.govnih.gov
A Hydrogen Bond Acceptor (HBA) Feature: The carboxylic acid group at the 2-position of the imidazole ring introduces a strong hydrogen bond acceptor feature. This could potentially form interactions with hydrogen bond donor residues in the receptor binding site. The presence of a carboxyl group has been noted in some second-generation H1 receptor antagonists, where it interacts with specific residues in an anion-binding region of the receptor. nih.gov
Aromatic Ring (AR) Feature: The imidazole ring itself serves as an aromatic feature, which can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor. nih.gov
Hydrogen Bond Donor (HBD) Feature: The N-H group of the imidazole ring can act as a hydrogen bond donor.
Based on these features, a hypothetical pharmacophore model for an analog of this compound could be constructed to guide the design of new molecules with potentially enhanced or selective activity. The spatial arrangement of these features would be critical.
An interactive data table below outlines these key pharmacophoric features and their potential roles in receptor binding, which would be foundational for designing new analogs.
| Pharmacophoric Feature | Chemical Moiety in this compound | Potential Interaction in Receptor |
| Positive Ionizable (PI) | Ethylamine side chain (-CH2-CH2-NH3+) | Ionic bond with an acidic amino acid (e.g., Aspartate) |
| Hydrogen Bond Acceptor (HBA) | Carboxylic acid group (-COOH) | Hydrogen bond with a donor amino acid (e.g., Lysine, Serine) |
| Aromatic Ring (AR) | Imidazole ring | π-π stacking with an aromatic amino acid (e.g., Phenylalanine) |
| Hydrogen Bond Donor (HBD) | Imidazole N-H | Hydrogen bond with an acceptor amino acid (e.g., Aspartate, Glutamate) |
The design of novel analogs would involve modifying the core structure of this compound to optimize the presentation of these pharmacophoric features, thereby potentially improving affinity and selectivity for a specific biological target. For example, altering the length of the side chain could adjust the position of the positive ionizable feature relative to the aromatic ring, while substitutions on the imidazole ring could modulate the electronic properties and hydrogen bonding capabilities.
In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature
Despite a comprehensive search of scientific databases and literature, detailed information regarding the specific molecular and cellular interaction mechanisms of this compound with histamine receptors remains elusive. This gap in the available research prevents a thorough analysis based on the requested detailed outline of its direct receptor binding, signaling pathway modulation, and allosteric effects.
While extensive research exists for histamine and its various synthetic and natural analogs, "this compound" does not appear to be a compound that has been a focus of pharmacological investigation in the context of histamine receptor interaction. Searches for direct receptor binding studies, affinity and selectivity profiling, and site-directed mutagenesis experiments specifically involving this compound have not yielded any relevant data.
Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the specific outline requested, which includes:
Molecular and Cellular Interaction Mechanisms in Vitro Investigations
Allosteric Modulation and Biased Agonism Studies (In Vitro):The scientific literature lacks any studies exploring the potential for Histamine-2-carboxylic acid to act as an allosteric modulator or biased agonist at histamine (B1213489) receptors.
This lack of specific data on this compound prevents the creation of the requested scientific article. The available information focuses on the well-characterized pharmacology of histamine and other derivatives, but not the specific compound .
Ligand-Induced Receptor Conformation Dynamics (Biophysical Studies)
The binding of a ligand to a G-protein-coupled receptor (GPCR), such as the histamine receptors, is a dynamic process that induces specific conformational changes, leading to receptor activation or inhibition. These structural rearrangements are crucial for initiating downstream signaling cascades. Biophysical studies on ligands for histamine receptors have highlighted the importance of specific chemical groups in modulating these dynamics.
Research into the structure-kinetic relationships of ligands for the histamine H1 receptor (H1R) has demonstrated that the presence of a carboxylic acid group can significantly impact the ligand's binding kinetics. vu.nlacs.orgnih.gov Specifically, the introduction of a carboxylic acid moiety has been shown to increase the residence time of ligands at the H1R. vu.nlacs.orgnih.gov A longer residence time indicates a more stable ligand-receptor complex and is often associated with a more sustained biological effect. This effect is attributed to the formation of additional interactions, such as hydrogen bonds or ionic interactions, between the carboxylic acid group of the ligand and amino acid residues within the receptor's binding pocket.
While a definitive crystal structure or cryo-electron microscopy image of this compound bound to a receptor is not available, the general principles of ligand binding to histamine receptors suggest that the carboxylic acid group would play a important role in the orientation and binding affinity of the molecule. The activation of histamine receptors involves conformational changes in the transmembrane helices, which create a binding site for intracellular G-proteins. researchgate.netnih.gov The specific nature of these changes is dependent on the chemical structure of the bound ligand.
Table 1: Influence of a Carboxylic Acid Moiety on Ligand Binding Kinetics at the Histamine H1 Receptor (Illustrative Data based on Related Compounds)
| Compound Type | Key Structural Feature | Effect on Receptor Binding Kinetics | Potential Molecular Interaction |
| First-Generation Antihistamines | Basic amine | Generally shorter residence time | Primarily hydrophobic and some polar interactions |
| Second-Generation Antihistamines | Basic amine and a carboxylic acid moiety | Significantly increased residence time | Additional ionic interactions and hydrogen bonds from the carboxylic acid group leading to a more stable drug-receptor complex |
This table illustrates the general effect of a carboxylic acid group on the binding kinetics of ligands to the H1 receptor, as specific data for this compound is not available.
Enzyme Inhibition/Activation Profiling (Non-Human Enzymes)
There is currently no publicly available scientific literature detailing the in vitro inhibition or activation profile of this compound on non-human enzymes. Histamine itself is a substrate for enzymes such as histamine N-methyltransferase and diamine oxidase, which are involved in its metabolic degradation. nih.govcore.ac.uk The metabolic fate of histamine leads to the formation of imidazole-4-acetic acid, a related carboxylic acid derivative. google.com However, studies specifically investigating the direct effect of this compound as an inhibitor or activator of these or other non-human enzymes have not been reported in the reviewed literature.
Table 2: Enzyme Inhibition/Activation Profile for this compound (Non-Human Enzymes)
| Enzyme | Source Organism | Type of Assay | IC50 / EC50 | Effect (Inhibition/Activation) |
| Data Not Available | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A |
Enzymatic Transformations and Metabolic Pathway Investigations Non Clinical Context
In Vitro Studies of Degradation Pathways of Histamine-2-carboxylic acid
Current scientific literature lacks specific in vitro studies detailing the degradation pathways of this compound. The primary enzymes responsible for histamine (B1213489) catabolism, Diamine Oxidase (DAO) and Histamine N-Methyltransferase (HNMT), have well-characterized substrates and products; however, this compound is not recognized as a substrate or a product in these pathways.
DAO primarily catalyzes the oxidative deamination of histamine to produce imidazole-4-acetaldehyde, which is further oxidized to imidazole-4-acetic acid. HNMT, on the other hand, methylates the imidazole (B134444) ring of histamine to form N-methylhistamine. There is currently no scientific evidence to suggest that either DAO or HNMT acts upon this compound. The substrate specificity of these enzymes appears to preclude the metabolism of this particular carboxylated derivative of histamine.
Further research would be necessary to determine if this compound could potentially act as a competitive or non-competitive inhibitor of DAO or HNMT, even if it is not a direct substrate.
As there are no known in vitro studies on the degradation of this compound, no novel metabolites have been identified. The exploration of its metabolic fate would require dedicated enzymatic assays with purified enzymes or cellular extracts to identify potential breakdown products.
Biosynthetic Precursors and Pathways (Theoretical/Hypothetical)
The biosynthetic origins of this compound are purely speculative at this time. Histamine itself is synthesized from the amino acid L-histidine via the action of histidine decarboxylase. It is conceivable that this compound could theoretically be formed through a modification of the histamine structure, potentially involving a carboxylation reaction. However, the specific enzymes and precursors that would be involved in such a pathway are unknown and have not been described in the scientific literature.
Hypothetically, a pathway could involve the direct carboxylation of histamine at the 2-position of the imidazole ring, or perhaps a side-chain modification of a related precursor molecule. Without experimental evidence, these remain theoretical constructs.
Enzymatic Biotransformation by Microbial Systems (In Vitro)
There is a significant gap in the literature regarding the biotransformation of this compound by microbial systems in vitro. While microorganisms are known to possess diverse enzymatic capabilities for metabolizing a wide range of organic compounds, including imidazole-containing molecules, specific studies on the microbial degradation or modification of this compound have not been reported.
Future research in this area could involve screening various microbial strains for their ability to utilize this compound as a carbon or nitrogen source, which could lead to the discovery of novel enzymatic pathways and metabolites.
Future Research Directions and Unexplored Academic Avenues
Development of Advanced Probes for Histamine-2-carboxylic Acid Detection in Research Samples
The precise and sensitive detection of this compound in complex biological matrices is fundamental to elucidating its physiological and pathological significance. Current analytical methods, while effective, often require extensive sample preparation and sophisticated instrumentation. Future research should focus on developing advanced probes that offer higher sensitivity, selectivity, and real-time monitoring capabilities.
Fluorescent probes represent a promising frontier. The development of novel chemosensors that exhibit a specific fluorescence response upon binding to this compound could enable its visualization and quantification in cells and tissues with high spatial and temporal resolution. nih.govnih.gov This approach could involve designing molecules that undergo a conformational change or a specific chemical reaction with the carboxylic acid and imidazole (B134444) moieties of the target, leading to a measurable change in fluorescence. nih.gov Inspiration can be drawn from existing fluorescent sensors for histamine (B1213489) and other biogenic amines, which often utilize principles of competitive binding or the formation of fluorescent derivatives. nih.govrsc.org
Another avenue involves the creation of probes based on aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. The identification of an aptamer specific to this compound could lead to the development of highly sensitive detection assays, including those suitable for point-of-care or in-field testing. researchgate.net
Table 1: Comparison of Potential Probe Technologies for this compound Detection
| Probe Technology | Principle of Detection | Potential Advantages | Key Challenges |
|---|---|---|---|
| Fluorescent Chemosensors | Specific binding event leads to a change in fluorescence intensity or wavelength. nih.gov | High sensitivity, real-time imaging, subcellular localization. | Achieving high selectivity over similar metabolites (e.g., histamine, histidine), photostability. |
| Aptamer-Based Probes | High-affinity binding of a specific nucleic acid sequence to the target molecule. researchgate.net | High specificity and affinity, ease of synthesis and modification, stability. | De novo selection process can be time-consuming, potential for matrix effects in complex samples. |
| Nanocluster Probes | Target-induced aggregation or dispersion of metallic nanoclusters leading to fluorescence quenching or enhancement. rsc.org | Excellent sensitivity, good photostability, potential for ratiometric sensing. | Ensuring specificity for this compound, controlling nanoparticle synthesis and stability. |
| Enzyme-Based Biosensors | Specific enzymatic reaction with this compound produces a detectable signal (e.g., electrochemical, colorimetric). | High specificity due to enzyme-substrate recognition, potential for continuous monitoring. | Identifying or engineering a suitable enzyme, maintaining enzyme stability and activity. |
Investigation of New Synthetic Methodologies
Advancements in chemical synthesis can provide more efficient, cost-effective, and environmentally friendly routes to obtain this compound for research purposes. While classical chemical syntheses exist, future investigations should explore both novel chemical and biocatalytic approaches. researchgate.netgoogle.com
Biocatalysis offers a particularly attractive "green" alternative. The use of whole-cell biocatalysts or isolated enzymes could enable the synthesis of this compound from readily available precursors like L-histidine under mild reaction conditions. researchgate.net For instance, a two-step enzymatic process could involve the conversion of L-histidine to imidazole-4-pyruvic acid by an L-amino acid deaminase, followed by oxidative decarboxylation to yield the final product. researchgate.net Research in this area would involve screening for novel enzymes with higher efficiency and stability or engineering existing enzymes to optimize the pathway.
In the realm of chemical synthesis, modern methodologies such as microwave-assisted organic synthesis could significantly reduce reaction times and improve yields. researchgate.net The development of novel one-pot, multi-component reactions would also be a significant step forward, streamlining the synthesis process and minimizing waste. rsc.org Exploring new catalytic systems, including copper-catalyzed reactions, could provide regioselective control and tolerance for a wider range of functional groups, leading to more versatile synthetic routes. rsc.org
Exploration of Potential Roles in Unconventional Biological Systems (non-human, non-clinical)
While the metabolism of histamine is primarily studied in mammals, its metabolites, including this compound, are likely present in a wide array of other organisms. Exploring the presence and potential functions of this compound in non-human and non-clinical systems could unveil novel biological roles and ecological interactions.
Marine Invertebrates: Histamine is known to be present in high concentrations in many marine invertebrates and can act as a neurotransmitter and a signaling molecule for larval settlement and metamorphosis in species like sea urchins. researchgate.netkisti.re.kr Future research could investigate whether this compound plays a role in these processes, either as an active signaling molecule itself or as a product of histamine degradation that modulates the signaling pathway. The presence of histamine-producing bacteria in marine environments further suggests that its metabolites could be ecologically significant. nih.gov
Plants: Plants also possess pathways for histamine metabolism. scholars.direct Histaminase (diamine oxidase), the enzyme involved in the oxidative deamination of histamine, has been identified and characterized in various plant species, such as the white pea (Lathyrus sativus). nih.govresearchgate.netscholars.direct Investigating the downstream metabolic fate of histamine in plants could reveal the presence and function of this compound in plant physiology, potentially in stress responses or growth regulation.
Microorganisms: The microbial world offers a vast and largely unexplored territory for histamine metabolism. Many bacteria, particularly those associated with fermented foods and fish decomposition, can produce histamine. scholarena.com It is plausible that these or other microorganisms also possess pathways to metabolize histamine, potentially producing this compound. Studying these microbial pathways could lead to the discovery of novel enzymes and metabolic networks.
Integration of Multi-Omics Data in Chemical Biology Research
A systems-level understanding of the role of this compound requires the integration of data from multiple "omics" platforms. nih.gov This approach moves beyond studying single molecules to analyzing the complex interplay of genes, proteins, and metabolites within a biological system. nih.gov A multi-omics strategy can provide a more holistic view of the histidine/histamine metabolic pathway and its connections to other cellular processes. researchgate.netmdpi.com
By combining metabolomics data (to quantify this compound and related metabolites) with transcriptomics and proteomics (to measure the expression of genes and proteins for metabolic enzymes like diamine oxidase and aldehyde dehydrogenase), researchers can build comprehensive models of histamine metabolism. nih.govresearchgate.net This integrated approach can help identify regulatory hubs, feedback loops, and how the pathway responds to various stimuli or perturbations. nih.govresearchgate.net Such studies could reveal previously unknown connections between histamine metabolism and other key pathways, such as energy metabolism or amino acid biosynthesis. nih.govresearchgate.net
Table 2: Potential Applications of Multi-Omics in this compound Research
| Omics Layer | Information Provided | Potential Insights for this compound Research |
|---|---|---|
| Genomics | DNA sequence variations in genes related to histamine metabolism. | Identification of genetic predispositions that may alter levels of this compound. |
| Transcriptomics | Quantification of mRNA levels for enzymes and transporters in the histamine pathway. mdpi.com | Understanding the transcriptional regulation of this compound production under different conditions. |
| Proteomics | Quantification of protein levels and post-translational modifications of key enzymes. nih.gov | Assessing the abundance and activity state of enzymes responsible for the synthesis and degradation of the compound. |
| Metabolomics | Direct quantification of this compound and other related small molecules. researchgate.netmdpi.com | Mapping the metabolic flux through the histamine degradation pathway and identifying metabolic signatures. |
Application of Artificial Intelligence and Machine Learning in Chemical Discovery (Theoretical)
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical and biological research. nih.govmdpi.com While direct application to this compound is nascent, the theoretical potential is immense, spanning from predicting enzymatic interactions to designing novel chemical entities.
One of the key theoretical applications is in the prediction of enzyme-substrate interactions. nih.gov Machine learning models, including deep learning algorithms, can be trained on large datasets of known enzymes and their substrates to predict new interactions. acs.orgresearchgate.net Such models could be used to screen entire proteomes for enzymes that might metabolize this compound or, conversely, to identify potential substrates for enzymes known to be involved in imidazole metabolism. genscript.comnih.gov This could lead to the discovery of novel metabolic pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
